molecular formula C13H14N2O2 B14320901 2-(Dimethylamino)-4-methyl-5-phenyl-6H-1,3-oxazin-6-one CAS No. 106013-78-9

2-(Dimethylamino)-4-methyl-5-phenyl-6H-1,3-oxazin-6-one

Cat. No.: B14320901
CAS No.: 106013-78-9
M. Wt: 230.26 g/mol
InChI Key: LEZRPDAKSXDONH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-methyl-5-phenyl-6H-1,3-oxazin-6-one is a heterocyclic compound that features a unique oxazinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-methyl-5-phenyl-6H-1,3-oxazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable phenyl-substituted precursor in the presence of a cyclizing agent. The reaction conditions often require specific temperatures and solvents to ensure the formation of the oxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-methyl-5-phenyl-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Dimethylamino)-4-methyl-5-phenyl-6H-1,3-oxazin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-methyl-5-phenyl-6H-1,3-oxazin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Shares the dimethylamino group but differs in structure and applications.

    4,5-Bis(dimethylamino)quinoline: Contains dimethylamino groups and a quinoline ring, used in different contexts.

    Dimethylaminoethoxyethanol: Similar functional groups but different overall structure and uses.

Uniqueness

2-(Dimethylamino)-4-methyl-5-phenyl-6H-1,3-oxazin-6-one is unique due to its oxazinone ring structure, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

106013-78-9

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-(dimethylamino)-4-methyl-5-phenyl-1,3-oxazin-6-one

InChI

InChI=1S/C13H14N2O2/c1-9-11(10-7-5-4-6-8-10)12(16)17-13(14-9)15(2)3/h4-8H,1-3H3

InChI Key

LEZRPDAKSXDONH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC(=N1)N(C)C)C2=CC=CC=C2

Origin of Product

United States

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